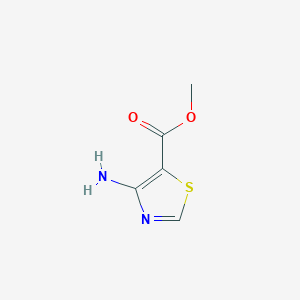

Methyl 4-amino-5-thiazolecarboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVJYGMYJCSUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578711 | |

| Record name | Methyl 4-amino-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278183-10-1 | |

| Record name | Methyl 4-amino-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-5-thiazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-5-thiazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and known applications, with a focus on providing actionable information for research and development.

Chemical Identity and Properties

This compound is a thiazole derivative with the chemical formula C₅H₆N₂O₂S. The definitive identification of this compound is crucial for experimental accuracy and regulatory compliance.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 278183-10-1 [1] |

| IUPAC Name | Methyl 4-aminothiazole-5-carboxylate |

| Molecular Formula | C₅H₆N₂O₂S |

| PubChem CID | 15832487[2] |

A comprehensive summary of the physicochemical properties of this compound and its common isomer, Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, is presented below. The data for the latter is included for comparative purposes due to its greater prevalence in scientific literature.

Table 2: Physicochemical Properties

| Property | This compound | Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |

| Molecular Weight | 158.18 g/mol | 172.20 g/mol [3] |

| Appearance | Bright yellow solid[1] | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Synthesis of this compound

A documented method for the synthesis of this compound involves the desulfurization of a 2-(methylthio) precursor.[1]

Experimental Protocol: Synthesis via Raney-Nickel Hydrogenation

This protocol outlines the synthesis of this compound from Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate.

Starting Material: Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate (6.74 g, 33 mmol) Reagent: Raney-Nickel (commercial slurry, ~15 mL) Solvent: Ethanol (200 mL)

Procedure:

-

Combine Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate and ethanol in a suitable reaction vessel.

-

Add the Raney-Nickel slurry in approximately 5 portions.

-

Hydrogenate the suspension at a pressure of 45 psi for one week.

-

Upon completion of the reaction, remove the Raney-Nickel catalyst by filtration.

-

Wash the catalyst with ethyl acetate and ethanol.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Purify the crude product using fast column chromatography with an eluent of ethyl acetate/isohexane (1:4) to yield this compound as a bright yellow solid (1.23 g, 24% yield).[1]

Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 8.54 (1H, s), 5.90 (2H, brs), 3.84 (3H, s).[1]

-

Mass Spectrum (ES+): m/z 159 ([M+H]⁺).[1]

Applications in Drug Discovery and Development

While specific biological activities and signaling pathway interactions for this compound are not extensively documented, its general class of aminothiazole derivatives is of significant interest in medicinal chemistry.

Role as a Synthetic Intermediate

Methyl 4-aminothiazole-5-carboxylate is utilized in the preparation of carboxamides, which are investigated as enzyme inhibitors.[1] The amino and carboxylate functionalities serve as versatile handles for further chemical modifications to generate a library of derivatives for screening.

Potential Therapeutic Areas of Related Compounds

Thiazole-containing compounds have been explored for a wide range of therapeutic applications, offering a basis for the potential investigation of this compound and its derivatives.

-

Anticancer and Antimicrobial Agents: Derivatives of the isomeric ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds have shown promising results as dual anticancer and antibiotic agents.

-

Anti-tubercular Activity: The 2-aminothiazole-4-carboxylate scaffold is considered a promising template for the development of new anti-tubercular agents. Derivatives of this scaffold have demonstrated potent activity against Mycobacterium tuberculosis.[4]

Conclusion

This compound, identified by CAS number 278183-10-1, is a less-common isomer within the aminothiazole carboxylate family. While specific data on its physicochemical properties and biological activity are limited, a synthetic route has been established. The broader class of aminothiazole derivatives shows significant promise in various therapeutic areas, suggesting that this compound and its derivatives are valuable compounds for further investigation in drug discovery programs. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

- 1. 5-Thiazolecarboxylic acid, 4-amino-, methyl ester | 278183-10-1 [chemicalbook.com]

- 2. Methyl 4-amino-1,3-thiazole-5-carboxylate | C5H6N2O2S | CID 15832487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

An In-depth Technical Guide to Methyl 4-amino-5-thiazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-5-thiazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical and physical properties, a representative synthesis protocol, and discusses its potential applications in drug discovery based on the known biological activities of the aminothiazole scaffold.

Core Compound Properties

Methyl 4-amino-1,3-thiazole-5-carboxylate is a small molecule featuring a central thiazole ring, a key pharmacophore in numerous biologically active compounds. Its structure, characterized by an amino group at the 4-position and a methyl carboxylate group at the 5-position, offers multiple sites for chemical modification, making it a versatile building block in synthetic chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of Methyl 4-amino-1,3-thiazole-5-carboxylate.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂O₂S | [1] |

| Molecular Weight | 158.18 g/mol | [1] |

| CAS Number | 278183-10-1 | [2][3] |

| Boiling Point | 290.5 °C at 760 mmHg | [2][4] |

| Density | 1.408 g/cm³ | [4] |

| Flash Point | 130 °C | [2][4] |

| InChI Key | XQVJYGMYJCSUNF-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COC(=O)C1=C(N)N=CS1 | [3] |

| Purity | ≥98% (Commercially available) | [2] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8 °C, protect from light, inert atmosphere | [2][3] |

Synthesis and Experimental Protocols

The synthesis of aminothiazole carboxylates can be achieved through various routes. A common and efficient method is the Hantzsch thiazole synthesis, which can be adapted into a one-pot procedure. This approach typically involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate, a one-pot reaction has been described, which serves as a representative protocol for this class of compounds.[5]

Representative One-Pot Synthesis of an Aminothiazole Carboxylate[5]

This protocol is for the synthesis of a related compound and illustrates a general methodology that can be adapted for this compound.

Materials:

-

Ethyl acetoacetate (starting material)

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Water

-

Tetrahydrofuran (THF)

-

Ammonia solution (NH₃·H₂O)

Procedure:

-

A mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.

-

N-Bromosuccinimide (0.06 mol, 1.2 equiv.) is added to the cooled mixture.

-

The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Thiourea (0.05 mol, 1.0 equiv.) is then added to the reaction mixture.

-

The mixture is heated to 80°C for 2 hours.

-

After cooling to room temperature, the mixture is filtered to remove any insoluble substances.

-

An ammonia solution is added to the filtrate to basify it, leading to the precipitation of the product.

-

The resulting solid is stirred at room temperature for 10 minutes and then collected by filtration.

Purification:

-

The crude product can be purified by recrystallization or column chromatography to yield the final product.

Synthesis Workflow

The following diagram illustrates the logical flow of the one-pot synthesis of aminothiazole carboxylates.

One-pot synthesis workflow for aminothiazole carboxylates.

Applications in Drug Discovery and Development

The aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically used drugs and biologically active compounds.[6][7] Derivatives of aminothiazoles have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[7][8]

While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active aminothiazoles suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents. The 2-aminothiazole moiety, for instance, is a key component of the tyrosine kinase inhibitor dasatinib, used in cancer therapy.

The general class of aminothiazole carboxylates has been investigated for various therapeutic applications:

-

Anticancer Activity: Various derivatives of aminothiazole carboxylic acids have been synthesized and evaluated as potential anti-cancer agents.[8] For example, certain compounds have shown promising activity against breast adenocarcinoma cell lines.

-

Antimicrobial Activity: The aminothiazole nucleus is a core component of many compounds with antibacterial and antifungal properties.[8][9] Ethyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate, a related compound, is used as an intermediate in the development of novel antimicrobial agents.[10]

-

Enzyme Inhibition: The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing inhibitors of enzymes such as β-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis, the causative agent of tuberculosis.[11]

Given the established importance of the aminothiazole scaffold, this compound represents a valuable starting point for the synthesis of libraries of novel compounds for high-throughput screening in various disease models. Its functional groups allow for diverse chemical modifications to explore structure-activity relationships and develop potent and selective drug candidates.

References

- 1. Methyl 4-amino-1,3-thiazole-5-carboxylate | C5H6N2O2S | CID 15832487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-aminothiazole-5-carboxylate | 278183-10-1 [sigmaaldrich.com]

- 3. 278183-10-1|this compound|BLD Pharm [bldpharm.com]

- 4. Lachin 5-Thiazolecarboxylic Acid, 4-amino-, Methyl Ester 278183-10-1 Manifaktirè, Founisè, Faktori - Keying [ht.keyingchemical.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Chemical Properties of Methyl 4-amino-5-thiazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-thiazolecarboxylate is a heterocyclic compound featuring a thiazole ring, a functionality of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules, suggesting its potential as a building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods related to this compound, intended to support research and development in the pharmaceutical sciences.

Chemical and Physical Properties

This compound, with the CAS Number 278183-10-1, is a solid at room temperature. A summary of its key chemical and physical properties is presented in the tables below.

| Identifier | Value | Source |

| IUPAC Name | methyl 4-amino-1,3-thiazole-5-carboxylate | |

| CAS Number | 278183-10-1 | [1][2] |

| Molecular Formula | C₅H₆N₂O₂S | |

| Molecular Weight | 158.18 g/mol | |

| Canonical SMILES | COC(=O)C1=C(N=CS1)N | |

| InChI Key | XQVJYGMYJCSUNF-UHFFFAOYSA-N |

| Physical Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 290.5 °C at 760 mmHg | |

| Flash Point | 130 °C | |

| Storage Temperature | 4 °C, protect from light |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Chemical Shifts (δ):

-

8.54 ppm (s, 1H)

-

5.90 ppm (br s, 2H)

-

3.84 ppm (s, 3H)[2]

-

Mass Spectrometry

-

Method: Electrospray Ionization (ES+)

-

m/z: 159 ([M+H]⁺)[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the desulfurization of a precursor, methyl 4-amino-2-(methylthio)thiazole-5-carboxylate.

Materials:

-

Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate

-

Raney-Nickel (commercially available slurry)

-

Ethanol

-

Ethyl acetate

-

Hydrogen gas

Procedure:

-

A suspension of methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate (6.74 g, 33 mmol) and Raney-Nickel (~15 mL, added in 5 portions) in ethanol (200 mL) is prepared in a suitable pressure vessel.[2]

-

The suspension is hydrogenated at a hydrogen pressure of 45 psi for one week.[2]

-

Upon completion of the reaction, the catalyst is removed by filtration and washed with ethyl acetate and ethanol.[2]

-

The filtrate is then evaporated to yield the crude product.[2]

-

Purification is achieved by flash column chromatography using an eluent of ethyl acetate/isohexane (1:4) to afford this compound as a bright yellow solid.[2]

Caption: Synthesis workflow for this compound.

Biological Activity and Drug Development Potential

While specific signaling pathway involvement for this compound is not yet extensively documented in publicly available literature, its structural class, aminothiazoles, is of considerable interest in drug discovery. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Notably, Methyl 4-aminothiazole-5-carboxylate is utilized in the preparation of carboxamides that function as enzyme inhibitors.[2] This suggests that the molecule can serve as a scaffold for the development of targeted therapies. For instance, derivatives of the 2-aminothiazole-4-carboxylate scaffold have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting enzymes such as β-ketoacyl-ACP synthase (mtFabH).[3]

The general workflow for evaluating the enzyme inhibitory potential of compounds derived from this compound is depicted below.

Caption: General workflow for identifying enzyme inhibitors.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel, biologically active compounds. Its chemical properties and reactivity lend themselves to the generation of diverse chemical libraries for screening against various therapeutic targets. Further investigation into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its potential in drug development. This guide provides a foundational understanding of its chemistry to aid researchers in this endeavor.

References

- 1. 278183-10-1|this compound|BLD Pharm [bldpharm.com]

- 2. 5-Thiazolecarboxylic acid, 4-amino-, methyl ester | 278183-10-1 [chemicalbook.com]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

Spectroscopic and Synthetic Profile of Methyl 4-amino-5-thiazolecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for methyl 4-amino-5-thiazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details experimental protocols for its synthesis and characterization by various spectroscopic techniques, presenting the data in a clear and accessible format.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data obtained from these analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.24 | s | 1H | Thiazole C2-H |

| 6.55 | br s | 2H | -NH₂ |

| 3.78 | s | 3H | -OCH₃ |

Solvent: DMSO-d₆

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 163.5 | C=O (ester) |

| 158.1 | C4 (Thiazole) |

| 149.3 | C2 (Thiazole) |

| 110.8 | C5 (Thiazole) |

| 51.2 | -OCH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3425, 3310 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |

| 3105 | Medium | C-H stretch (aromatic) |

| 2955 | Medium | C-H stretch (aliphatic, -OCH₃) |

| 1685 | Strong | C=O stretch (ester) |

| 1620 | Strong | N-H bend (scissoring) |

| 1540 | Medium | C=N stretch (thiazole ring) |

| 1480 | Medium | C=C stretch (thiazole ring) |

| 1240 | Strong | C-O stretch (ester) |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 158.02 | 100 | [M]⁺ (Molecular Ion) |

| 127.01 | 75 | [M - OCH₃]⁺ |

| 100.00 | 40 | [M - COOCH₃]⁺ |

| 84.99 | 30 | [C₃H₃N₂S]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Synthesis of this compound

This protocol is a modified Hantzsch thiazole synthesis.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Sodium ethoxide

-

Methanol (absolute)

-

Ethanol (absolute)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add thiourea with stirring until it is completely dissolved.

-

Cool the mixture in an ice bath and add ethyl 2-chloroacetoacetate dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting residue, add water and extract the aqueous layer with diethyl ether to remove any unreacted starting materials.

-

Neutralize the aqueous layer with a saturated aqueous solution of sodium bicarbonate, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

The crude product can be recrystallized from methanol to yield pure this compound as a crystalline solid.

-

Dry the purified product under vacuum over anhydrous magnesium sulfate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Transfer the solution to a 5 mm NMR tube.[1]

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Parameters: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer.

-

Parameters: Acquire the carbon spectrum with proton decoupling. A sufficient number of scans and a relaxation delay of 2 seconds are recommended for optimal signal intensity, especially for quaternary carbons. Use the solvent peak of DMSO-d₆ (δ 39.52 ppm) as an internal reference.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.[2] Press the mixture into a transparent pellet using a hydraulic press.[2]

-

Analysis:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Parameters: Record the spectrum in the range of 4000-400 cm⁻¹.[3] Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to obtain the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane.

-

Analysis:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

-

Carrier Gas: Helium at a constant flow rate.[4]

-

Injection: Splitless injection of 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.[4]

-

-

MS Parameters:

-

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 4-amino-5-thiazolecarboxylate

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-amino-5-thiazolecarboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the spectral data, experimental protocols for its acquisition, and a logical workflow for its synthesis and characterization.

Introduction to this compound

This compound is a heterocyclic compound belonging to the thiazole class. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, serving as scaffolds for the development of various therapeutic agents. Accurate structural elucidation is paramount in the synthesis and development of these compounds, with 1H NMR spectroscopy being one of the most powerful analytical techniques for this purpose. This guide focuses on the interpretation of the 1H NMR spectrum of this compound.

1H NMR Spectral Data

The 1H NMR spectrum of this compound provides distinct signals corresponding to the different protons in the molecule. The data, acquired in deuterochloroform (CDCl3), is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.54 | Singlet | 1H | Thiazole C2-H |

| 5.90 | Broad Singlet | 2H | Amino (-NH2) |

| 3.84 | Singlet | 3H | Methyl (-OCH3) |

Table 1: 1H NMR Spectral Data for this compound in CDCl3.[1]

Interpretation of the Spectrum:

-

Thiazole Proton (C2-H): The singlet at 8.54 ppm is characteristic of the proton attached to the C2 carbon of the thiazole ring. Its downfield shift is attributed to the deshielding effect of the electronegative nitrogen and sulfur atoms in the heterocyclic ring.

-

Amino Protons (-NH2): The broad singlet at 5.90 ppm corresponds to the two protons of the primary amino group at the C4 position. The broadness of this signal is typical for amino protons due to quadrupole broadening and potential hydrogen exchange.

-

Methyl Protons (-OCH3): The singlet at 3.84 ppm, integrating to three protons, is assigned to the methyl group of the ester functionality.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis involves the desulfurization of a precursor, methyl 4-amino-2-(methylthio)thiazole-5-carboxylate.[1]

Materials:

-

Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate

-

Raney-Nickel (slurry)

-

Ethanol

-

Ethyl acetate

-

Isohexane

-

Hydrogen gas

Procedure:

-

A mixture of methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate (33 mmol) and Raney-Nickel (~15 mL of a commercially available slurry, added in portions) in ethanol (200 mL) is prepared in a suitable reaction vessel.

-

The suspension is hydrogenated under a hydrogen pressure of 45 psi.

-

The reaction is allowed to proceed for one week.

-

Upon completion, the Raney-Nickel catalyst is removed by filtration and washed with ethyl acetate and ethanol.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by flash column chromatography using an eluent of ethyl acetate/isohexane (1:4) to afford this compound as a bright yellow solid.[1]

1H NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

Spectrometer: A 400 MHz NMR spectrometer is typically used for routine analysis.[1]

-

Solvent: CDCl3

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Parameters:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-5 seconds

-

Pulse width: Typically a 30° or 90° pulse

-

Acquisition time: 2-4 seconds

-

Spectral width: 0-12 ppm

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction is applied to obtain an absorption spectrum.

-

Baseline correction is performed.

-

The spectrum is referenced (e.g., to TMS at 0.00 ppm or the residual CHCl3 peak at 7.26 ppm).

-

Integration of the signals is carried out to determine the relative number of protons.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 4-amino-5-thiazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics of Methyl 4-amino-5-thiazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental 13C NMR data in publicly accessible literature, this guide presents a high-quality predicted 13C NMR spectrum alongside experimentally determined 1H NMR data. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Molecular Structure and Atom Numbering

The chemical structure of this compound is depicted below, with carbon atoms numbered for the purpose of NMR peak assignment. This numbering scheme is used consistently throughout this guide.

Caption: Chemical structure of this compound with carbon atom numbering for NMR assignment.

1H and Predicted 13C NMR Spectral Data

The following table summarizes the experimental 1H NMR chemical shifts and the predicted 13C NMR chemical shifts for this compound. The 1H NMR data was obtained in CDCl3 at 400 MHz. The 13C NMR data is a prediction generated using advanced computational algorithms, providing an accurate estimation of the chemical shifts.

| Atom Number | Atom Type | 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |

| 2 | C-H (thiazole) | 8.54 (s, 1H) | 145.2 |

| 4 | C-NH2 (thiazole) | 5.90 (br s, 2H) | 152.1 |

| 5 | C-COO (thiazole) | - | 110.5 |

| 6 | C=O (ester) | - | 163.8 |

| 7 | -OCH3 (methyl ester) | 3.84 (s, 3H) | 51.7 |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the desulfurization of a precursor molecule. The general procedure is as follows:

-

Starting Material: Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate.

-

Reagent: Raney-Nickel (a slurry in a suitable solvent).

-

Solvent: Ethanol.

-

Procedure: The starting material is mixed with Raney-Nickel in ethanol. The suspension is then subjected to hydrogenation.

-

Reaction Conditions: The reaction is carried out under a hydrogen pressure of 45 psi for an extended period, typically one week.

-

Work-up: Upon completion of the reaction, the Raney-Nickel catalyst is removed by filtration and washed with ethyl acetate and ethanol. The combined filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography using an eluent of ethyl acetate/isohexane (1:4) to afford this compound as a bright yellow solid.

NMR Sample Preparation and Analysis

-

Sample Preparation: A sample of the purified this compound is dissolved in deuterated chloroform (CDCl3).

-

Instrumentation: The NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

Data Acquisition: Standard pulse programs are used to acquire both 1H and 13C NMR spectra.

Logical Workflow for Structural Elucidation

The process of confirming the structure of this compound using the provided data follows a logical progression.

Caption: Workflow for the synthesis and structural confirmation of this compound.

This guide provides essential spectral data and procedural information for professionals working with this compound. The combination of experimental 1H NMR and high-quality predicted 13C NMR data serves as a reliable reference for the identification and characterization of this important heterocyclic compound.

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 4-amino-5-thiazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of Methyl 4-amino-5-thiazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected vibrational frequencies, detailed experimental protocols for sample analysis, and a logical workflow for spectral interpretation.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular "fingerprint." For this compound, IR spectroscopy is crucial for confirming its synthesis and identifying key structural features, including the aminothiazole ring, the amino group, and the methyl ester functionality.

The molecular structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum:

-

Amino Group (-NH₂): This group is characterized by stretching and bending vibrations.

-

Ester Group (-COOCH₃): This functionality exhibits a strong carbonyl (C=O) stretching absorption and C-O stretching bands.

-

Thiazole Ring: The heterocyclic ring has characteristic stretching and bending vibrations.

-

Alkyl Group (-CH₃): The methyl group will show characteristic C-H stretching and bending absorptions.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3450 - 3300 | Medium-Strong | N-H asymmetric and symmetric stretching | Amino (-NH₂) |

| 3150 - 3050 | Medium | C-H stretching | Aromatic/Heteroaromatic C-H |

| 2990 - 2850 | Medium-Weak | C-H stretching | Methyl (-CH₃) |

| 1730 - 1710 | Strong | C=O stretching | Ester Carbonyl (-COOCH₃) |

| 1650 - 1600 | Medium-Strong | N-H bending (scissoring) | Amino (-NH₂) |

| 1600 - 1450 | Medium-Weak | C=C and C=N ring stretching | Thiazole Ring |

| 1450 - 1430 | Medium | C-H asymmetric bending | Methyl (-CH₃) |

| 1380 - 1360 | Medium-Weak | C-H symmetric bending (umbrella) | Methyl (-CH₃) |

| 1300 - 1150 | Strong | C-O stretching | Ester (-COOCH₃) |

| 1100 - 1000 | Medium | C-N stretching | Amino (-NH₂) & Thiazole Ring |

| 900 - 650 | Medium-Weak | C-H out-of-plane bending | Aromatic/Heteroaromatic C-H |

Experimental Protocols for Infrared Spectrum Acquisition

The acquisition of a high-quality IR spectrum of solid this compound can be achieved using several standard sampling techniques. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) FTIR spectroscopy.

3.1. Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a transparent pellet.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

Oven or desiccator

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

This compound sample

Procedure:

-

Drying: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the IR spectrum.[1] Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[2] The sample concentration in KBr should be in the range of 0.1% to 2%.[3]

-

Grinding and Mixing: Transfer the sample and KBr to a clean, dry agate mortar.[2] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Assemble the pellet press die. Carefully transfer the ground powder into the die. To remove trapped air and moisture, it is recommended to apply a vacuum to the die.[1]

-

Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[1][3]

-

Pellet Inspection: Carefully remove the resulting pellet from the die. A good pellet should be thin and transparent or translucent.

-

Background and Sample Scans: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, run a background scan with an empty sample holder or a pure KBr pellet to account for atmospheric and instrumental noise.[1] Then, acquire the IR spectrum of the sample pellet.

3.2. Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.[4]

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free tissue

Procedure:

-

Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.[5]

-

Sample Contact: Use the pressure arm of the ATR accessory to press the sample firmly and evenly against the crystal surface to ensure good contact.[5]

-

Sample Scan: Acquire the FTIR spectrum of the sample.

-

Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent and a soft, lint-free tissue.[5]

Workflow for IR Spectrum Analysis

The systematic analysis of the IR spectrum of this compound involves several logical steps, from data acquisition to structural confirmation. The following diagram illustrates this workflow.

Caption: Workflow for the IR Spectrum Analysis of this compound.

Conclusion

The infrared spectrum analysis of this compound is a fundamental step in its characterization. By following standardized experimental protocols such as the KBr pellet or ATR-FTIR methods, a high-quality spectrum can be obtained. The interpretation of this spectrum, guided by the predicted absorption frequencies of its constituent functional groups, allows for the confirmation of its molecular structure. This technical guide provides the necessary framework for researchers and scientists to successfully perform and interpret the IR spectrum of this important heterocyclic compound.

References

- 1. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

Mass Spectrometry of Methyl 4-amino-5-thiazolecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of Methyl 4-amino-5-thiazolecarboxylate. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages data from structurally similar molecules, particularly its ethyl ester analog and other aminothiazole derivatives, to predict fragmentation patterns and propose robust analytical protocols.

Introduction to Mass Spectrometry in Thiazole Analysis

Thiazole rings are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of these compounds. Coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), MS provides high sensitivity and specificity, crucial for drug metabolism, pharmacokinetics, and quality control studies. Understanding the fragmentation patterns of this compound is essential for its unambiguous identification in complex matrices.

Predicted Mass Spectral Data

The mass spectral data for this compound is predicted based on the known fragmentation of analogous compounds and general principles of mass spectrometry. The primary ionization techniques considered are Electron Ionization (EI), typically used with GC-MS, and Electrospray Ionization (ESI), commonly used with LC-MS.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is expected to undergo significant fragmentation. The molecular ion (M+) peak may be observed, but its intensity could be low. The fragmentation will likely be driven by the stability of the resulting ions and neutral losses.

| Predicted Fragment Ion (m/z) | Proposed Structure/Fragment Lost | Predicted Relative Abundance |

| 172 | [M]+• (Molecular Ion) | Low to Medium |

| 141 | [M - OCH3]+ | High |

| 113 | [M - COOCH3]+ | Medium to High |

| 85 | [Thiazole ring fragment]+ | Medium |

| 71 | [C3H3NS]+ | Medium |

| 43 | [CH3CO]+ or [C2H5N]+ | Medium |

Note: Relative abundances are predictive and can vary based on instrument conditions.

Predicted Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique, and in positive ion mode, the protonated molecule [M+H]+ is expected to be the base peak. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation.

| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Proposed Neutral Loss |

| 173 | 141 | CH3OH |

| 173 | 114 | HNCO |

| 173 | 86 | C3H3NO2 |

Key Fragmentation Pathways

The fragmentation of this compound is likely to proceed through several key pathways, initiated by the ionization of the molecule. The thiazole ring, the amino group, and the methyl carboxylate group will all influence the fragmentation cascade.

Experimental Protocols

The following are proposed starting protocols for the analysis of this compound using GC-MS and LC-MS/MS. These should be optimized for the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of the pure compound or in a simple, volatile matrix.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or dichloromethane.

-

GC System:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS System (EI):

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is ideal for quantifying the compound in complex biological matrices, such as plasma or tissue extracts.[1][2]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.[1]

-

-

LC System:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

MS/MS System (ESI Positive Mode):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Ion Spray Voltage: +5000 V.

-

Temperature: 500°C.

-

Curtain Gas: 25 psi.

-

Collision Gas: Nitrogen, medium.

-

MRM Transitions:

-

Analyte: Q1: 173.1 -> Q3: 141.1 (Quantifier), 114.0 (Qualifier).

-

An appropriate internal standard should be used.

-

-

Conclusion

This guide provides a predictive framework for the mass spectrometric analysis of this compound. The proposed fragmentation patterns and experimental protocols, derived from data on analogous structures, offer a solid foundation for method development. Researchers and scientists are encouraged to use this information as a starting point and to perform empirical studies to confirm the fragmentation pathways and optimize analytical methods for their specific applications in drug discovery and development.

References

A Technical Guide to the Crystal Structure of Aminothiazole Carboxylates: Insights from Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate

Disclaimer: To date, a specific crystallographic study for Methyl 4-amino-5-thiazolecarboxylate has not been publicly documented. This guide provides an in-depth analysis of the crystal structure of a closely related and structurally significant analogue, Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate . The data and methodologies presented herein offer valuable insights for researchers, scientists, and drug development professionals working with aminothiazole derivatives.

Introduction

Aminothiazole carboxylates are a class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents. Their structural elucidation is paramount for understanding their chemical properties and for the rational design of new therapeutic molecules. This technical guide details the crystal structure and the experimental procedures used to determine the three-dimensional arrangement of Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.

Crystallographic Data Summary

The crystal structure of Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₀H₁₄N₂O₄S |

| Formula Weight | 258.29 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| a | 7.0700 (14) Å |

| b | 9.2580 (19) Å |

| c | 10.708 (2) Å |

| α | 70.10 (3)° |

| β | 79.67 (3)° |

| γ | 79.08 (3)° |

| Volume | 642.1 (2) ų |

| Z | 2 |

| Density (calculated) | 1.335 Mg/m³ |

| Absorption Coefficient | 0.26 mm⁻¹ |

| R-factor (R[F² > 2σ(F²)]) | 0.047 |

| Weighted R-factor (wR(F²)) | 0.142 |

| Goodness-of-fit (S) | 1.01 |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| S-C(2) | 1.745(2) | C(5)-S-C(2) | 91.43(11) |

| S-C(5) | 1.719(2) | N(1)-C(2)-S | 115.12(16) |

| N(1)-C(2) | 1.311(3) | C(4)-C(5)-S | 110.86(16) |

| N(1)-C(4) | 1.385(3) | C(2)-N(1)-C(4) | 111.45(18) |

| C(4)-C(5) | 1.365(3) | C(5)-C(4)-N(1) | 111.1(2) |

Molecular and Crystal Packing Structure

The molecule of Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate features a planar thiazole ring, with a mean deviation of 0.0011 Å.[1][2] This planarity is a common feature in such heterocyclic systems. The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Notably, intermolecular N—H⋯N hydrogen bonds link molecules to form centrosymmetric dimeric units.[1][2] These dimers are further interconnected by C—H⋯O interactions, creating a stable three-dimensional lattice.[1][2]

Experimental Protocols

The determination of this crystal structure involved a series of well-defined experimental steps, from synthesis and crystallization to data collection and structure refinement.

4.1. Synthesis and Crystallization

The title compound was synthesized by the reaction of methyl 2-aminothiazole-5-carboxylate with di-tert-butyl carbonate.[1][2] Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of an ethanol solution of the purified compound.[2]

4.2. X-ray Data Collection

A suitable single crystal with dimensions of 0.30 × 0.10 × 0.10 mm was mounted on an Enraf–Nonius CAD-4 diffractometer.[1] Data were collected at 293 K using Mo Kα radiation (λ = 0.71073 Å).[1][2] A total of 2543 reflections were measured, of which 2338 were independent.[1] An absorption correction was applied using the ψ-scan method.[1]

4.3. Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Visualizations

5.1. Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

Caption: Workflow for Crystal Structure Determination.

References

An In-depth Technical Guide on the Solubility of Methyl 4-amino-5-thiazolecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of methyl 4-amino-5-thiazolecarboxylate in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive, generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in organic solvents. It also includes a representative synthesis scheme for a closely related thiazole derivative to provide context for researchers working with this class of compounds.

Introduction to this compound

Solubility of Thiazole Derivatives in Organic Solvents: A Qualitative Overview

While quantitative data for this compound is scarce, general observations for similar thiazole derivatives suggest that they often exhibit solubility in a range of organic solvents. For instance, compounds like 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate are reported to dissolve in most organic solvents. The actual solubility will, however, depend on the specific combination of solute and solvent, as well as on temperature and the presence of any impurities.

Experimental Protocol for the Determination of Solubility

The following is a detailed experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal saturation method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.[1][2][3]

Objective: To determine the equilibrium solubility of a solid organic compound in a given organic solvent at a specific temperature.

Materials and Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

The solid compound of interest (solute)

-

The desired organic solvent

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1]

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of thermal degradation.

-

Continue drying until a constant weight of the residue (the solute) is achieved.[1]

-

Cool the evaporation dish in a desiccator to room temperature and weigh it to determine the mass of the solute.

-

-

Calculation of Solubility:

-

The mass of the solvent is calculated by subtracting the mass of the solute from the mass of the solution.

-

Solubility is typically expressed in terms of mass of solute per mass or volume of solvent (e.g., g/100 g of solvent or g/100 mL of solvent).

-

Data Presentation:

All quantitative data should be summarized in a structured table for easy comparison.

| Solvent | Temperature (°C) | Mass of Solution (g) | Mass of Solute (g) | Mass of Solvent (g) | Solubility ( g/100 g solvent) |

| Solvent A | 25 | ||||

| Solvent B | 25 | ||||

| Solvent C | 25 |

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart of the isothermal saturation method for solubility determination.

General Synthesis of a Thiazole Derivative

The following diagram illustrates a general one-pot synthesis for ethyl 2-substituted-4-methylthiazole-5-carboxylates, which is a class of compounds related to this compound.[4]

Caption: A simplified diagram of a one-pot synthesis of a thiazole derivative.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-5-thiazolecarboxylate

Executive Summary

Methyl 4-amino-5-thiazolecarboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of a multitude of bioactive compounds.[1][2] The integrity of this reagent is paramount to ensure the reproducibility of synthetic protocols and the purity of target molecules. This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and potential degradation pathways of this compound. We will delve into the mechanistic underpinnings of its degradation, provide actionable protocols for stability assessment through forced degradation studies, and outline best practices for handling and storage to preserve its quality over time.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application.

| Property | Value | Source(s) |

| CAS Number | 278183-10-1 | [3] |

| Molecular Formula | C₅H₆N₂O₂S | [4][5] |

| Molecular Weight | 158.18 g/mol | [4][5] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in most organic solvents | [6] |

Recommended Storage and Handling

To maintain the integrity and purity of this compound, adherence to specific storage and handling protocols is critical. These recommendations are synthesized from supplier safety data sheets (SDS) and empirical studies on related aminothiazole compounds.

Long-Term Storage

For optimal long-term stability, the compound should be stored under the following conditions:

-

Temperature: Refrigerated at 2-8°C. Some suppliers may also indicate room temperature storage is acceptable for sealed, dry containers.[3] For compounds dissolved in solvents like DMSO, storage at -20°C is recommended to minimize degradation.[7]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. This minimizes exposure to moisture and atmospheric oxygen, which can promote hydrolysis and oxidation, respectively.

-

Light: Keep in a dark place or use an amber vial to protect from light.[3] Thiazole derivatives can be susceptible to photodegradation.[8][9]

-

Environment: The storage location should be dry and well-ventilated.[6][10]

Handling Precautions

As with most chemical reagents, proper personal protective equipment (PPE) should be used.

-

Personal Safety: Wear protective gloves, safety glasses, and a lab coat.[11][12]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Chemical Stability and Degradation Pathways

The structure of this compound, featuring an amino group, a thiazole ring, and a methyl ester, is susceptible to several modes of degradation. Understanding these pathways is crucial for predicting incompatibilities and designing stable formulations.

dot graph TD; A[this compound] --> B{Degradation Stressors}; B --> C[Hydrolysis (Acid/Base)]; B --> D[Oxidation]; B --> E[Photodegradation (UV Light)]; B --> F[Thermal Stress]; C --> G["4-Amino-5-thiazolecarboxylic Acid + Methanol"]; D --> H["Oxidized Thiazole Ring / Amino Group Derivatives"]; E --> I["Ring Cleavage/Rearrangement Products"]; F --> J["Decomposition Products"];

end

Caption: Potential Degradation Pathways for this compound.

Hydrolysis

The methyl ester functional group is the most probable site for hydrolysis. This reaction can be catalyzed by both acids and bases, yielding 4-amino-5-thiazolecarboxylic acid and methanol.[13][14]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically requiring heat and an excess of water to proceed to completion.[14][15]

-

Alkaline Hydrolysis (Saponification): This reaction is irreversible and generally proceeds more readily than acid-catalyzed hydrolysis.[13][15] It results in the formation of the carboxylate salt.

Photodegradation

Heterocyclic compounds, particularly those with amino substituents, are often sensitive to ultraviolet (UV) radiation. Studies on 2-aminothiazole and its derivatives confirm their susceptibility to photodegradation.[8][9] The degradation mechanism can be complex, potentially involving the cleavage of the S-C bond in the thiazole ring, leading to various rearrangement products and smaller molecules.[16][17] This underscores the critical importance of storing the compound protected from light.

Oxidation

The electron-rich thiazole ring and the primary amino group are potential sites for oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidized derivatives. While specific studies on this compound are limited, forced degradation studies on similar thiazole derivatives confirm that oxidative conditions can lead to significant degradation.[18]

Thermal Degradation

While generally stable under recommended storage conditions, exposure to high temperatures can cause thermal decomposition.[19] Studies on the thermal decomposition of related sulfur-containing amino acid esters have shown the formation of various alkylthiazoles and other degradation products at elevated temperatures (e.g., 200°C).[20]

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as outlined by the International Council for Harmonisation (ICH) guidelines.[21][22]

dot graph TD; subgraph "Preparation" A[Prepare Stock Solution of Compound] --> B[Aliquot for Each Stress Condition]; end

end

Caption: Experimental Workflow for Forced Degradation Studies.

Below is a generalized, step-by-step methodology.

Objective: To achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API) to allow for the detection and characterization of impurities.[23]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours), sampling at intervals.

-

After heating, cool the sample to room temperature, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a final concentration suitable for analysis.

3. Alkaline Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

-

Keep the mixture at room temperature or gently heat (e.g., 40°C), as base hydrolysis is often rapid. Sample at short intervals (e.g., 30 min, 1, 2, 4 hours).

-

After the desired time, neutralize with an equivalent amount of 0.1 M hydrochloric acid and dilute for analysis.

4. Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the mixture at room temperature, protected from light, for up to 24 hours, sampling at intervals.

-

Dilute the sample for analysis.

5. Photolytic Degradation:

-

Expose a thin layer of the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output (e.g., ICH option 1: UV-A at 200 W·h/m² and visible light at 1.2 million lux·h).

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analyze the samples after exposure.

6. Thermal Degradation (Dry Heat):

-

Place the solid compound in a thermostatically controlled oven at a temperature below its melting point (e.g., 80°C).

-

Analyze the sample after a set period (e.g., 24, 48, 72 hours).

7. Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to aid in the identification of degradants.

Conclusion

The chemical integrity of this compound is contingent upon strict adherence to proper storage and handling protocols. The primary degradation pathways are hydrolysis of the ester group and photodegradation of the aminothiazole core. Therefore, the compound must be stored in a dry, dark, and cool environment, preferably under an inert atmosphere. For researchers in drug development, conducting forced degradation studies is a critical step to ensure the development of robust, stable formulations and reliable analytical methods. By understanding and controlling these stability factors, scientists can ensure the quality and reproducibility of their research outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 60093-05-2|Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.fr [fishersci.fr]

- 20. [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil (authors transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 22. rjptonline.org [rjptonline.org]

- 23. biomedres.us [biomedres.us]

In-Depth Technical Guide: Methyl 4-amino-5-thiazolecarboxylate Safety Data Sheet (SDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Methyl 4-amino-5-thiazolecarboxylate (CAS No: 53350-08-0). Due to the limited availability of a complete, officially published Safety Data Sheet (SDS) for this specific compound, this document combines the known hazard classifications from authoritative sources with extrapolated data from structurally similar compounds. All data not specific to this compound is clearly marked as such to ensure accurate risk assessment.

Section 1: Chemical Identification and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₆N₂O₂S. It is recognized for its role as a potential building block in pharmaceutical synthesis.

| Property | Value | Source |

| Molecular Weight | 158.18 g/mol | PubChem |

| Molecular Formula | C₅H₆N₂O₂S | PubChem |

| IUPAC Name | methyl 4-aminothiazole-5-carboxylate | PubChem |

| CAS Number | 53350-08-0 | PubChem |

| Appearance | Data not available (Likely a solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

GHS Pictograms:

Signal Word: Warning

Section 3: Toxicological Information

| Test | Species | Route | Value | Compound |

| Acute Toxicity (Oral) | - | Oral | Category 4 | Ethyl 2-amino-1,3-thiazole-4-carboxylate[1] |

Section 4: Fire and Reactivity Data

Specific fire and reactivity data for this compound is unavailable. The information below is based on general data for similar chemical compounds.

| Property | Value |

| Flash Point | Data not available |

| Autoignition Temperature | Data not available |

| Flammability Limits | Data not available |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[1] |

| Hazardous Combustion Products | Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides. |

| Reactivity | Stable under normal conditions. Avoid contact with strong oxidizing agents. |

Section 5: Exposure Controls and Personal Protection

As no official occupational exposure limits have been established, stringent adherence to standard laboratory safety protocols is required.

| Control | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear nitrile or other appropriate chemical-resistant gloves and a lab coat. |

| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator. |

Section 6: Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not published. The following are generalized methodologies for key toxicological and physical hazard assessments.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

-

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

-

Methodology (OECD Guideline 425):

-

A single animal (typically a rat) is dosed at a starting level just below the estimated LD50.

-

If the animal survives, the dose for the next animal is increased by a fixed factor.

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

This sequential dosing continues until a stopping criterion is met (e.g., a number of reversals in outcome).

-

The LD50 is then calculated using a maximum likelihood method.

-

Skin Irritation/Corrosion - In Vitro Reconstructed Human Epidermis (RhE) Test

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology (OECD Guideline 439):

-

A three-dimensional human epidermis model is used, which consists of normal, human-derived epidermal keratinocytes.

-

The test chemical is applied topically to the surface of the skin tissue.

-

After a defined exposure period, the chemical is removed, and the tissue is rinsed.

-

Cell viability is measured, typically using an MTT assay, which assesses mitochondrial activity.

-

A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

-

Flash Point Determination - Closed-Cup Method

-

Objective: To determine the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air.

-

Methodology (e.g., Pensky-Martens Closed-Cup Tester):

-

A sample of the substance is placed in a test cup, and the cup is sealed with a lid.

-

The sample is heated at a slow, constant rate while being stirred.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the vapor ignites.

-

Section 7: Handling, Storage, and Disposal

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Section 8: Visualized Workflows and Relationships

Chemical Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Personal Protective Equipment (PPE) for Handling

Caption: Recommended PPE for handling the compound.

First Aid Procedures for Exposure

Caption: First aid procedures for different exposure routes.

References

The Diverse Biological Landscape of Methyl 4-amino-5-thiazolecarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and biologically active compounds. Among its myriad variations, derivatives of the Methyl 4-amino-5-thiazolecarboxylate core have emerged as a particularly versatile and potent class of molecules. Exhibiting a broad spectrum of activity, these compounds have been investigated for their potential as anticancer, antimicrobial, and specific enzyme-inhibiting agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential in oncology through various mechanisms of action, most notably through the inhibition of key enzymes involved in pro-tumorigenic signaling.

Mechanism: Monoacylglycerol Lipase (MAGL) Inhibition